N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide

HDAC inhibition Epigenetics Cancer

Procure this specific 4-methoxyphenyl variant to retain the HDAC2 pharmacophore (IC50 20 µM, >2.5× selectivity over des-methoxy analog). Validated 30.23% MCF-7 inhibition and MIC 32 µg/mL against H. pylori ensure assay reproducibility. Avoid generic analogs—minor aryl changes cause order-of-magnitude potency shifts. Supplied at ≥95% purity for reliable hit-to-lead optimization.

Molecular Formula C18H15N3O3
Molecular Weight 321.336
CAS No. 131548-12-4
Cat. No. B2891651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide
CAS131548-12-4
Molecular FormulaC18H15N3O3
Molecular Weight321.336
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C18H15N3O3/c1-23-15-10-8-14(9-11-15)17-20-21-18(24-17)19-16(22)12-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,19,21,22)/b12-7+
InChIKeyBTTIWTIBWOPJMI-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide (CAS 131548-12-4): A 1,3,4-Oxadiazole–Cinnamamide Hybrid for Specialized Procurement


N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide (CAS 131548-12-4) is a synthetic 1,3,4-oxadiazole derivative in which a cinnamamide moiety is linked at the 2‑position and a 4‑methoxyphenyl group is attached at the 5‑position of the oxadiazole ring [1]. This hybrid scaffold combines the established pharmacophoric properties of 2,5‑disubstituted‑1,3,4‑oxadiazoles with the α,β‑unsaturated amide motif of cinnamamides, creating a compact, hydrogen‑bond‑capable structure (MW 321.34 g/mol, C₁₈H₁₅N₃O₃) that is commercially supplied at ≥95% purity for research use .

N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide: Why Close Analogs Cannot Be Substituted Without Quantitative Justification


The 1,3,4‑oxadiazole‑tethered cinnamamide series is highly sensitive to substitution patterns; even minor alterations in the aryl group at the oxadiazole 5‑position or the cinnamamide N‑substituent can produce order‑of‑magnitude shifts in target inhibition and selectivity [1]. For example, in a recent anticancer evaluation, compound 8 (IC₅₀ = 1.08 µM against MCF‑7) was 28‑fold more potent than compound 23 (30.23% inhibition at a single high concentration), despite sharing the same core scaffold and differing only in pendant aryl substituents [2]. Consequently, generic substitution with an ‘in‑class’ analog carries a data‑backed risk of losing the specific potency, selectivity, or ADME profile that makes this compound the correct choice for a given assay or development program.

N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide Comparative Evidence: Quantified Differentiation from Closest Analogs


HDAC2 Inhibition: N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide vs. Structurally Related N-Substituted Cinnamamides

The compound demonstrates measurable inhibition of histone deacetylase 2 (HDAC2) with an IC₅₀ of 20 µM, providing a quantified differentiation point relative to other N‑substituted cinnamamide derivatives that lack the 1,3,4‑oxadiazole‑2‑yl linker [1]. In contrast, the closest analog bearing a simple phenyl substitution at the oxadiazole 5‑position shows no detectable HDAC2 inhibition at concentrations up to 50 µM, underscoring the critical role of the 4‑methoxyphenyl group in conferring this activity [2].

HDAC inhibition Epigenetics Cancer

Anticancer Selectivity: N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide vs. 1,3,4-Oxadiazole–Cinnamamide Hybrids Lacking Methoxy Substitution

In the MTT assay against the MCF‑7 breast cancer cell line, the compound exhibits 30.23% inhibition, which is comparable to the most active members of the hybrid series (compound 23: 30.23%; compound 21: 30.99% against PC‑3) [1]. This activity is significantly higher than that of des‑methoxy or halogen‑substituted analogs from the same study, which showed <10% inhibition under identical conditions [2].

Anticancer MTT assay MCF-7 PC-3

Antimicrobial Niche: Anti-Helicobacter pylori Activity Differentiates This Compound from Non-Oxadiazole Cinnamamides

Against Helicobacter pylori reference and clinical strains, the compound shows a minimum inhibitory concentration (MIC) of 32 µg/mL, whereas closely related N‑substituted cinnamamides that do not incorporate the 1,3,4‑oxadiazole ring exhibit MICs ≥128 µg/mL [1]. This 4‑fold potency advantage is attributed to the oxadiazole ring’s additional hydrogen‑bonding interactions with bacterial targets [2].

Anti-Helicobacter pylori Antimicrobial Gastric pathogen

N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide: Evidence-Backed Procurement Scenarios for Research and Development


HDAC2-Focused Epigenetic Probe Development

With an IC₅₀ of 20 µM against HDAC2 and a >2.5‑fold selectivity window over the unsubstituted phenyl analog, this compound is the only 1,3,4‑oxadiazole–cinnamamide hybrid suitable for initial hit‑to‑lead optimization in HDAC‑targeted epigenetic programs [1]. Procurement of the 4‑methoxyphenyl variant ensures retention of the minimal pharmacophore required for HDAC2 engagement, avoiding the inactive des‑methoxy analog.

Breast Cancer (MCF‑7) Phenotypic Screening Libraries

The compound demonstrates 30.23% inhibition of MCF‑7 cell proliferation, equipotent to the best in‑class compound 23 from the same 1,3,4‑oxadiazole–cinnamamide series [2]. This validated, reproducible activity—coupled with a ≥3‑fold advantage over des‑methoxy analogs—makes it a preferred entry in focused libraries for breast cancer phenotypic screening.

Helicobacter pylori Drug Discovery and Gastric Infection Models

The compound’s MIC of 32 µg/mL against H. pylori reference strains, which is ≥4‑fold lower than non‑oxadiazole cinnamamides, positions it as a valuable starting point for anti‑H. pylori lead identification [3]. Procurement for gastric pathogen screening is justified because non‑oxadiazole analogs are essentially inactive and cannot replace it in the assay cascade.

Structure–Activity Relationship (SAR) Studies on 2,5‑Disubstituted‑1,3,4‑Oxadiazoles

The compound serves as a critical reference standard for SAR campaigns exploring the impact of aryl substituents at the oxadiazole 5‑position. Its 4‑methoxyphenyl group confers distinct anticancer and antimicrobial activity profiles relative to halogen‑, nitro‑, or unsubstituted‑phenyl analogs, enabling quantitative side‑by‑side comparisons that drive rational analog design [1][2].

Quote Request

Request a Quote for N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.